molecular formula C10H10F2N2O2 B2930125 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one CAS No. 1550059-18-1

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one

Cat. No.: B2930125
CAS No.: 1550059-18-1
M. Wt: 228.199
InChI Key: XKXDDMUFGMELHG-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one ( 1550059-18-1) is a high-purity chemical compound with the molecular formula C10H10F2N2O2 and a molecular weight of 228.20 . It is supplied for research use only and is not intended for diagnostic or therapeutic applications. This compound features an imidazolidin-2-one core, a scaffold of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities . Research into related imidazolidine derivatives has shown promise in various pharmacological areas, including the development of anticoagulant agents and the inhibition of specific cancer cell lines, such as the MCF-7 breast cancer cell line . Furthermore, the difluoromethoxy phenyl substituent is a structural motif that can influence the compound's electronic properties and metabolic stability, making it a valuable building block for designing novel bioactive molecules . This product is ideal for researchers in pharmaceutical development and life sciences exploring new therapeutic agents, structure-activity relationships (SAR), and metabolic pathways. As with all research chemicals, appropriate safety precautions must be observed. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O2/c11-9(12)16-8-3-1-7(2-4-8)14-6-5-13-10(14)15/h1-4,9H,5-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXDDMUFGMELHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(difluoromethoxy)aniline.

    Formation of Imidazolidin-2-one: The aniline derivative undergoes a cyclization reaction with appropriate reagents to form the imidazolidin-2-one ring.

    Reaction Conditions: The reactions are generally carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield.

Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.

Comparison with Similar Compounds

The following analysis compares 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one with structurally related imidazolidin-2-one derivatives, focusing on substituent effects, synthesis routes, and biological activities.

Substituent Variations and Electronic Effects
Compound Name Substituent(s) Key Properties/Effects Reference
1-[4-(Aminomethyl)phenyl]imidazolidin-2-one 4-(Aminomethyl)phenyl Enhanced water solubility due to -NH₂ group; potential for hydrogen bonding
1-(4-Fluorophenyl)-imidazolidin-2-one 4-Fluorophenyl Increased electronegativity; improved metabolic stability via C-F bonds
1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one Phenoxyethyl side chain Extended conjugation; possible modulation of receptor binding
1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one Trifluoromethyl-thiadiazole Strong electron-withdrawing effects; agrochemical applications

Key Observations :

  • Compounds with trifluoromethyl groups (e.g., ) exhibit higher electron-withdrawing capacity, which may enhance binding to hydrophobic enzyme pockets but reduce solubility.

Key Insights :

  • The difluoromethoxy substituent in agrochemicals (e.g., diflumetorim ) enhances resistance to hydrolysis, extending field efficacy.
  • Antifungal and antitumor activities are common among imidazolidin-2-ones, suggesting the target compound may share these properties depending on substituent interactions.

Biological Activity

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one, with the CAS number 1550059-18-1, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₀F₂N₂O₂, with a molecular weight of 228.199 g/mol. The compound features an imidazolidin-2-one ring with a difluoromethoxy group attached to the phenyl ring. Its unique structure contributes to its biological activity and potential medicinal properties.

Inhibition of β-secretase (BACE1) : One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting β-secretase (BACE1), an enzyme critical in the formation of amyloid-beta peptides implicated in Alzheimer's disease. By inhibiting BACE1, this compound may help reduce amyloid plaque formation, which is a hallmark of Alzheimer's pathology.

Therapeutic Applications

The therapeutic applications of this compound primarily revolve around its potential use in treating neurodegenerative diseases. The inhibition of BACE1 suggests that it could be effective in managing conditions characterized by elevated amyloid-beta levels. Additionally, preliminary studies indicate possible anti-inflammatory and analgesic properties, although further research is needed to substantiate these effects.

In Vitro Studies

Several studies have explored the biological activity of this compound:

  • BACE1 Inhibition : In vitro assays demonstrated that this compound effectively inhibits BACE1 activity. The inhibition was quantified using enzymatic assays that measure the production of amyloid-beta peptides.
  • Cytotoxicity Studies : Additional cytotoxicity assessments were conducted on various cell lines, including cancerous and non-cancerous cells. These studies utilized the MTT assay to determine cell viability and establish CC50 values (the concentration at which 50% cell viability is observed). Results indicated selective cytotoxicity towards certain cancer cell lines while maintaining a favorable safety profile in normal cells .
Cell LineCC50 (µM)Remarks
HeLa<0.019Highly cytotoxic
A549>100Low cytotoxicity
MRC-5>100Low cytotoxicity

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound:

Compound NameStructure CharacteristicsUnique Features
1-[4-(Trifluoromethoxy)phenyl]-imidazolidin-2-oneContains a trifluoromethoxy groupPotentially different biological activity
2-Amino-5-[4-(difluoromethoxy)phenyl]-5-phenyl-3,5-dihydroimidazol-4-oneContains an amino group and additional phenylInhibits BACE1 more effectively
1-[4-(Chlorophenyl)]-imidazolidin-2-oneChlorine substitution on phenyl ringDifferent reactivity profile due to chlorine

Future Directions

Further research is essential to fully understand the pharmacokinetics and pharmacodynamics of this compound. Studies focusing on:

  • In Vivo Efficacy : Evaluating the compound's effectiveness in animal models of Alzheimer's disease.
  • Mechanistic Studies : Investigating additional pathways influenced by this compound beyond BACE1 inhibition.

These future studies will provide deeper insights into its therapeutic potential and safety profile.

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